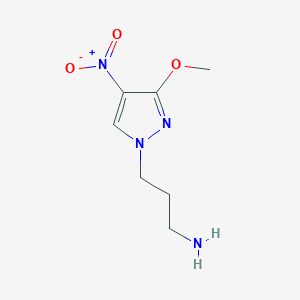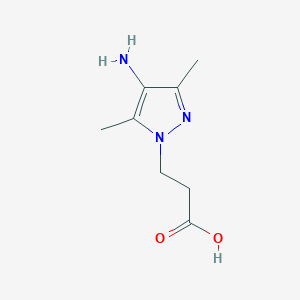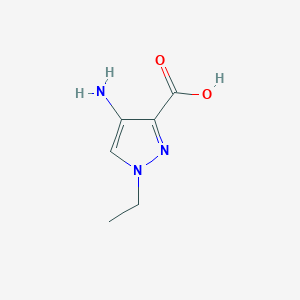
4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic aromatic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of hydrazine derivatives with β-keto esters or β-diketones under acidic or basic conditions. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of an acid catalyst to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Purification steps may include recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Using halogenating agents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: 4-Nitro-1-ethyl-1H-pyrazole-3-carboxylic acid.
Reduction: 4-Amino-1-ethyl-1H-pyrazole-3-methanol or 4-Amino-1-ethyl-1H-pyrazole-3-aldehyde.
Substitution: 4-Bromo-1-ethyl-1H-pyrazole-3-carboxylic acid or 4-Nitro-1-ethyl-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Chemistry: In organic synthesis, 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid serves as a versatile intermediate for the preparation of more complex heterocyclic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound exhibits biological activity, making it a candidate for drug development. It has been studied for its potential antiviral, antibacterial, and anticancer properties.
Medicine: Research has explored its use in the treatment of various diseases, including inflammation and oxidative stress-related conditions. Its derivatives are being investigated for their therapeutic potential.
Industry: In material science, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, participating in reactions with electrophiles. The carboxylic acid group can form hydrogen bonds and interact with biological macromolecules, influencing their function.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and affecting cellular responses.
Signaling Pathways: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid
5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid
Uniqueness: 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity. Its ethyl group at position 1 and amino group at position 4 contribute to its distinct chemical properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
4-amino-1-ethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-9-3-4(7)5(8-9)6(10)11/h3H,2,7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXFKFVHCZFFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline](/img/structure/B3362592.png)
![3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3362610.png)




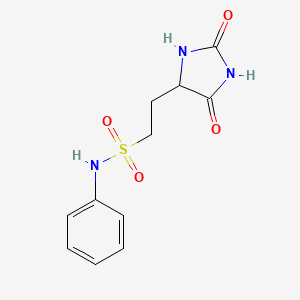
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B3362648.png)


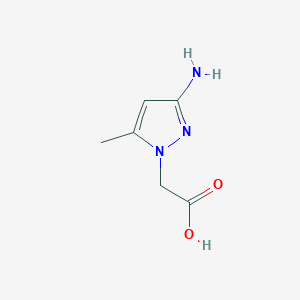
![5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B3362683.png)
